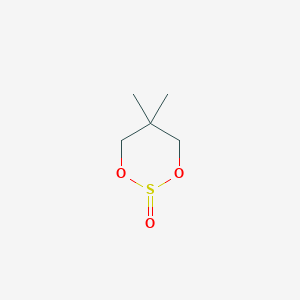

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNQWVADQDHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-85-6 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Abstract

This guide provides a comprehensive technical overview of the , a six-membered cyclic sulfite. The primary focus is on the prevalent and efficient method involving the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride. This document elucidates the underlying reaction mechanism, explains the rationale behind key experimental parameters, and offers a detailed, step-by-step protocol suitable for laboratory execution. Furthermore, it discusses the subsequent oxidation of the title compound to its corresponding cyclic sulfate, a valuable intermediate in organic synthesis. The content is designed for researchers, chemists, and professionals in drug development who require a robust understanding and practical methodology for the preparation of this versatile chemical building block.

Introduction and Significance

This compound is a heterocyclic compound featuring a sulfite group within a six-membered ring. Cyclic sulfites and their oxidized counterparts, cyclic sulfates, are highly valuable intermediates in organic synthesis.[1][2] They function as potent bifunctional electrophiles, enabling the stereocontrolled introduction of various functionalities through nucleophilic ring-opening reactions.[2] The gem-dimethyl group at the 5-position provides conformational rigidity and steric influence, which can be exploited in stereoselective synthesis. The synthesis of this compound is a foundational procedure, typically achieved through the cyclization of a 1,3-diol with thionyl chloride, a method known for its efficiency and high yields.[3][4]

Core Synthesis: Reaction of 2,2-Dimethyl-1,3-propanediol with Thionyl Chloride

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between 2,2-dimethyl-1,3-propanediol and thionyl chloride (SOCl₂).[4]

Underlying Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the diol's hydroxyl groups on the electrophilic sulfur atom of thionyl chloride.[5][6] The process involves the formation of a chlorosulfite ester intermediate, followed by an intramolecular cyclization to yield the cyclic sulfite and hydrogen chloride (HCl) as a byproduct.[7]

The mechanism can be detailed as follows:

-

First Nucleophilic Attack: One hydroxyl group of the diol attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite ester.

-

Deprotonation: A base (such as another alcohol molecule or a tertiary amine if added) removes the proton from the oxonium ion.

-

Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol attacks the sulfur atom intramolecularly.

-

Ring Closure and Elimination: This attack leads to the displacement of the remaining chloride ion and the formation of the six-membered ring. A final deprotonation step yields the neutral cyclic sulfite product, this compound, along with HCl. The removal of gaseous byproducts (HCl and SO₂) helps drive the reaction to completion.[7]

Caption: Reaction mechanism for cyclic sulfite formation.

Rationale for Experimental Choices

-

Reagents : 2,2-dimethyl-1,3-propanediol is an ideal substrate due to its stable neopentyl core. Thionyl chloride is a highly effective dehydrating and cyclizing agent for this transformation.[8]

-

Solvent : An inert aprotic solvent, such as methylene chloride (CH₂Cl₂), is used to dissolve the reactants without participating in the reaction.[3][4]

-

Temperature Control : The initial dropwise addition of thionyl chloride is performed at a low temperature (5-10°C) to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[4] Caution is required as thionyl chloride reacts violently with water.[9]

-

Reflux : After the addition is complete, the reaction mixture is heated to reflux (approx. 40°C for CH₂Cl₂) to ensure the reaction proceeds to completion.[4]

-

Aqueous Work-up : The reaction is quenched with water to decompose any remaining thionyl chloride. A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the HCl byproduct and any acidic impurities.[3][4]

-

Drying and Purification : The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) to remove residual water before the solvent is evaporated. The final product is purified by vacuum distillation to yield a colorless oil.[3][4]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[3][4]

Materials and Equipment

-

Reactants : 2,2-dimethyl-1,3-propanediol, Thionyl chloride (SOCl₂).

-

Solvents & Reagents : Methylene chloride (CH₂Cl₂), Water (H₂O), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment : Four-necked round-bottomed flask, stirrer, reflux condenser, thermometer, dropping funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

Sources

- 1. researchgate.net [researchgate.net]

- 2. kiesslinglab.com [kiesslinglab.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide (CAS 1003-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, registered under CAS number 1003-85-6, is a heterocyclic organic compound belonging to the class of cyclic sulfites. Structurally, it is the ester of sulfurous acid with 2,2-dimethyl-1,3-propanediol. While not a household name in the broader chemical industry, this molecule and its class of compounds serve as versatile intermediates in specialized areas of organic synthesis. Their utility stems from the inherent reactivity of the cyclic sulfite moiety, which can undergo a variety of transformations, most notably nucleophilic ring-opening reactions. This property allows for the stereospecific introduction of new functional groups, making them valuable building blocks in the synthesis of complex molecules, including pharmacologically active compounds and novel materials. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of this compound, tailored for professionals in research and development.

Physicochemical Properties and Spectral Data

A clear understanding of a compound's physical and spectral characteristics is fundamental for its application in a laboratory setting. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O3S | |

| Molecular Weight | 150.19 g/mol | |

| Appearance | Colorless oil/liquid | [1] |

| Boiling Point | 78 °C at 24 mbar; 85-87 °C at 30 mmHg | [2],[1] |

| Density | 1.29 g/cm³ | [3] |

| Flash Point | 69.7 °C | [3] |

| Vapor Pressure | 0.707 mmHg at 25 °C | [3] |

Spectral Data

| Type | Data | Source(s) |

| ¹³C NMR | Chemical shifts for the carbon atoms in the molecule have been reported. | [4] |

| ¹H NMR | While a specific spectrum for this compound is not readily available in public databases, analogous structures such as 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane 2-oxide show characteristic signals for the gem-dimethyl groups and the methylene protons of the dioxane ring. | [5] |

| Infrared (IR) | Expected to show strong absorptions for S=O stretching, characteristic of sulfites. | |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure. |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride (SOCl₂).[1][2] This reaction is a standard procedure for the preparation of cyclic sulfites from 1,3-diols.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydroxyl group of the diol on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A subsequent intramolecular cyclization with the elimination of hydrogen chloride yields the final cyclic sulfite product. The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction, which can drive the equilibrium towards the product and prevent acid-catalyzed side reactions.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend 2,2-dimethyl-1,3-propanediol (1.0 mol) in a suitable inert solvent such as methylene chloride.

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath and add thionyl chloride (1.05 mol) dropwise via the dropping funnel while maintaining the temperature between 5-10 °C.

-

Reaction: After the addition is complete, warm the reaction mixture to 40 °C and stir for 3 hours.

-

Workup: Cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.[1]

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Potential Applications

The synthetic utility of this compound lies in the reactivity of the cyclic sulfite ring. These compounds are precursors to cyclic sulfates, which are highly reactive electrophiles used in a variety of organic transformations.[6]

Cyclic sulfites can undergo nucleophilic ring-opening reactions, although they are generally less reactive than their corresponding cyclic sulfates. The attack of a nucleophile can occur at either the carbon or sulfur center, depending on the reaction conditions and the nature of the nucleophile.

A key application of cyclic sulfites is their oxidation to cyclic sulfates, typically using a ruthenium catalyst with an oxidant like sodium periodate.[7] These cyclic sulfates are potent bifunctional electrophiles and readily undergo ring-opening reactions with a wide range of nucleophiles with inversion of configuration. This provides a powerful method for the stereospecific synthesis of complex molecules.

Caption: General reactivity pathway of this compound.

Given this reactivity, this compound can be considered a valuable intermediate for:

-

Asymmetric Synthesis: As a precursor to a chiral diol equivalent.

-

Drug Discovery: For the synthesis of novel heterocyclic scaffolds.

-

Materials Science: In the preparation of specialized polymers and electrolyte additives for lithium-ion batteries.[8]

Safety and Handling

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a certified respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and ignition sources.

First-Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a valuable, yet specialized, chemical intermediate. Its straightforward synthesis from readily available starting materials and its potential for conversion into the highly reactive cyclic sulfate make it a useful tool for synthetic chemists. While specific, large-scale applications are not widely documented, its utility in research and development, particularly in the construction of complex molecular architectures, is clear. As with all chemicals, it should be handled with appropriate safety precautions. Further research into the applications of this and related cyclic sulfites will likely uncover new and innovative uses in drug discovery, materials science, and beyond.

References

-

ACS Publications. (n.d.). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry. Retrieved from [Link]

-

Kiessling Lab. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chemical Shifts. (n.d.). 5,5-DIMETHYL-1,3,2-DIOXATHIANE-2-OXIDE - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum for 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane.... Retrieved from [Link]

-

Universidad de La Rioja. (n.d.). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Retrieved from [Link]

-

RSC Publishing. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Retrieved from [Link]

-

ResearchGate. (2025). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]

-

Organic Letters. (n.d.). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Lizhuo. (n.d.). 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide CAS NO. 1755-97-1. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

-

Chemsrc. (2025). 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide | CAS#:4440-90-8. Retrieved from [Link]

-

ACS Publications. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

-

EPA. (n.d.). 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. Retrieved from [Link]

- D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.). 224 - Thionyl Chloride Reaction on Alcohol: S.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

YouTube. (2013). Reaction with Thionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diiodo-5,5-Dimethylhydantoin, DIH. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, a cyclic sulfite of neopentyl glycol, is a structurally intriguing small molecule available for research purposes.[1][2] While its definitive biological mechanism of action remains largely uncharacterized in peer-reviewed literature, its chemical structure as a cyclic sulfite strongly suggests a potential role as an electrophilic agent capable of interacting with biological nucleophiles. This guide provides a comprehensive theoretical framework for its mechanism of action, positing it as a potential covalent modifier of proteins. We will delve into the chemical basis for this hypothesis, outline a detailed roadmap for its experimental validation, and provide robust protocols for the requisite assays. This document is intended to serve as a foundational resource for researchers seeking to investigate the bioactivity of this and similar electrophilic small molecules.

Introduction: The Chemical Potential of a Cyclic Sulfite

This compound belongs to the class of cyclic sulfites, which are known to be reactive electrophiles.[3] The inherent strain in the six-membered ring and the electron-withdrawing nature of the sulfite group render the carbon atoms adjacent to the oxygen atoms susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of its putative biological activity.

Based on these first principles, we propose that the primary mechanism of action of this compound involves the covalent modification of biological macromolecules, a characteristic shared with a broad class of compounds known as alkylating agents.

Proposed Mechanism of Action: Covalent Modification of Protein Cysteines

The most likely biological targets for an electrophilic compound like this compound are soft nucleophiles, with the thiol group of cysteine residues in proteins being a prime candidate. The proposed mechanism involves a nucleophilic attack by the cysteine thiolate anion on one of the methylene carbons of the dioxathiane ring, leading to ring-opening and the formation of a stable covalent bond.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Part 1: Assessing Cellular Effects

The initial step is to determine if this compound exerts any biological effect at the cellular level.

A fundamental experiment is to measure the compound's cytotoxicity across various cell lines. This will establish a dose-response relationship and provide the half-maximal inhibitory concentration (IC50), a key parameter for subsequent experiments.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) after 48h |

|---|---|---|

| HeLa (Cervical Cancer) | This compound | Data to be determined |

| A549 (Lung Cancer) | This compound | Data to be determined |

| HEK293 (Normal Kidney) | this compound | Data to be determined |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Glutathione (GSH) is a major intracellular antioxidant and a primary target for electrophiles. A decrease in cellular GSH levels upon treatment with the compound would strongly support its electrophilic nature.

Experimental Protocol: Glutathione Depletion Assay

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for various time points (e.g., 1, 4, 8, 24 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer.

-

GSH Measurement: Determine the total glutathione concentration using a commercially available kit based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) recycling assay.

-

Protein Quantification: Measure the total protein concentration in the lysates using a BCA or Bradford assay for normalization.

-

Data Analysis: Express the glutathione levels as nmol/mg of protein and compare the treated samples to the vehicle control.

Part 2: Investigating Molecular Interactions

Following the observation of cellular effects, the next step is to demonstrate a direct molecular interaction between the compound and its putative targets.

To confirm the electrophilic reactivity of this compound, its direct reaction with a model thiol, such as glutathione, can be monitored.

Experimental Protocol: Glutathione Adduct Formation by LC-MS

-

Reaction Mixture: Incubate this compound with an equimolar amount of glutathione in a phosphate buffer (pH 7.4) at room temperature.

-

Time-Course Sampling: Take aliquots from the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting materials and the appearance of the glutathione adduct. The expected mass of the adduct would be the sum of the molecular weights of the compound and glutathione.

-

Data Analysis: Plot the peak areas of the reactants and the product over time to determine the reaction kinetics.

The ultimate validation of the proposed mechanism is the identification of specific proteins that are covalently modified by the compound within a cellular context.

Experimental Protocol: Proteomic Identification of Covalent Adducts

-

Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells and extract the proteins.

-

Protein Digestion: Reduce and alkylate the protein disulfide bonds, then digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database for peptides carrying a mass modification corresponding to the addition of this compound. The modified cysteine-containing peptides can then be identified, revealing the protein targets.

If specific enzymes are identified as targets, their inhibition by the compound should be confirmed using in vitro activity assays.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate: Obtain the purified target enzyme and its specific substrate.

-

Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound for different durations.

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrate and monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the IC50 and the kinetic parameters of inhibition (e.g., Ki, kinact) to characterize the potency and mechanism of enzyme inactivation.

Concluding Remarks

The proposed mechanism of action of this compound as a covalent modifier of proteins provides a solid, testable hypothesis rooted in its chemical structure. The experimental roadmap outlined in this guide offers a systematic approach to elucidate its biological activity. Successful execution of these experiments will not only unveil the specific molecular targets and cellular consequences of this enigmatic compound but also contribute to the broader understanding of the biological effects of cyclic sulfites and other electrophilic small molecules. This knowledge is crucial for the potential development of novel therapeutic agents and chemical probes.

References

-

This compound from Aladdin Scientific | Biocompare.com. (URL: [Link])

-

This compound - Protheragen. (URL: [Link])

-

Mechanism of Sulfite Cytotoxicity in Isolated Rat Hepatocytes - PubMed. (URL: [Link])

Sources

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemistry and Application of Cyclic Sulfite Esters

Abstract

Cyclic sulfite esters, organosulfur compounds characterized by a -O-S(O)-O- linkage within a ring, have emerged from relative obscurity to become highly versatile and powerful intermediates in modern organic synthesis. Their unique reactivity profile, serving as precursors to potent electrophiles and enabling stereospecific transformations, has cemented their role in the synthesis of complex molecules, particularly in carbohydrate chemistry and drug development. This guide provides a comprehensive overview of cyclic sulfite esters, intended for researchers, chemists, and drug development professionals. We will delve into their synthesis, explore the nuances of their reactivity, and showcase their strategic application in the construction of functionalized molecules, supported by detailed experimental protocols and mechanistic insights.

The Ascendance of Cyclic Sulfite Esters in Synthesis

Cyclic sulfite esters are five- or six-membered heterocyclic compounds derived from 1,2- or 1,3-diols. While structurally simple, their true value lies in their role as "activated" diols. The sulfite moiety enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack in a controlled and predictable manner.

Their utility is most often realized in a two-step sequence: formation of the cyclic sulfite from a diol, followed by oxidation to the corresponding cyclic sulfate.[1][2] This transformation converts a relatively stable intermediate into a highly reactive dielectrophile, akin to an epoxide but with a broader range of accessible substitution patterns.[3] This guide will illuminate the chemistry that makes these compounds indispensable tools for the modern synthetic chemist.

Synthesis of Cyclic Sulfite Esters: A Methodological Overview

The preparation of cyclic sulfites is efficient and typically high-yielding, with several methods available to accommodate various substrate sensitivities and stereochemical requirements.

The Classical Approach: Thionyl Chloride

The most traditional method involves the reaction of a 1,2- or 1,3-diol with thionyl chloride (SOCl₂), usually in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[1] While effective, this method's reliance on the highly reactive thionyl chloride can lead to the formation of chlorinated byproducts, particularly with sensitive substrates.[4]

Transesterification: A Milder Alternative

A gentler and often cleaner method is the acid- or base-catalyzed transesterification of a diol with a simple dialkyl sulfite, such as diisopropyl sulfite (DIS).[4][5] This approach avoids the harsh conditions and reactive intermediates of the thionyl chloride method. The use of a bulkier dialkyl sulfite like DIS is advantageous as the equilibrium is driven forward by the removal of the more volatile alcohol byproduct (isopropanol), and DIS itself is a poor alkylating agent, minimizing side reactions.[4]

Emerging Methods: Electrochemical Synthesis

Recent advancements have introduced electrochemical protocols for synthesizing cyclic sulfites from diols and sulfur dioxide.[6][7] This method represents a greener alternative, avoiding stoichiometric chemical waste and utilizing readily available starting materials.[7]

Stereoselective Synthesis

For applications in medicinal chemistry and natural product synthesis, controlling stereochemistry is paramount. Stereospecific synthesis of cyclic sulfites with a chiral sulfur center has been achieved through diastereoselective reactions, sometimes assisted by intramolecular hydrogen bonding to direct the approach of the sulfinylating agent.[8][9][10] This allows for the creation of three distinct stereogenic centers (two carbons and the sulfur atom) with high fidelity.[8][9]

Table 1: Comparison of Synthetic Methods for Cyclic Sulfites

| Method | Reagents | Advantages | Disadvantages | Key References |

| Classical | Diol, Thionyl Chloride (SOCl₂), Base | Fast, widely used, inexpensive reagents. | Harsh conditions, potential for chlorinated byproducts, generates stoichiometric waste. | [1] |

| Transesterification | Diol, Diisopropyl Sulfite (DIS), Catalyst (Acid/Base) | Mild conditions, cleaner reaction profile, avoids reactive intermediates, amenable to large scale.[4] | Requires removal of alcohol byproduct to drive equilibrium. | [4][5] |

| Electrochemical | Diol, Sulfur Dioxide (SO₂) | Green chemistry approach, high atom economy.[6][7] | Requires specialized electrochemical setup. | [6][7] |

| Stereoselective | Chiral Diol, SOCl₂ or other sulfinylating agent | Allows for precise control over sulfur center stereochemistry.[8] | Substrate-dependent, may require complex starting materials. | [8][9][10] |

Reactivity and Mechanistic Principles

The synthetic utility of cyclic sulfites is dominated by their behavior as electrophiles in ring-opening reactions.

Nucleophilic Ring-Opening: The Core Reaction

Cyclic sulfites readily undergo ring-opening upon reaction with a wide range of nucleophiles. The reaction proceeds via a stereospecific SN2 mechanism, resulting in inversion of configuration at the carbon center that is attacked. This predictable stereochemical outcome is a cornerstone of their application in asymmetric synthesis.

The regioselectivity of the attack on unsymmetrical cyclic sulfites is influenced by both steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. However, electronic effects from nearby substituents can alter this preference.[11][12]

Caption: General mechanism of nucleophilic ring-opening.

Photochemical Reactions

While less common, the photochemistry of cyclic sulfites has been investigated, revealing fragmentation pathways that can proceed through diradical intermediates.[13][14] These reactions, performed under mild conditions, can lead to products not observed in thermal reactions and provide deeper mechanistic understanding of the sulfite framework.[13]

Strategic Applications in Synthesis

The true power of cyclic sulfites is demonstrated in their application as versatile synthons for a variety of functional molecules.

Gateway to Cyclic Sulfates: The Premier Application

The most significant application of cyclic sulfites is their role as stable, isolable precursors to the more reactive cyclic sulfates.[1] Oxidation, classically achieved with a catalytic amount of ruthenium(III) chloride and a stoichiometric oxidant like sodium periodate, cleanly converts the sulfite to a sulfate.[2][3] This two-step, one-pot procedure transforms a simple diol into a potent bifunctional electrophile, ready for sequential reactions with various nucleophiles.[1][3]

Caption: The Diol to Cyclic Sulfate synthetic workflow.

Synthesis of Highly Functionalized Molecules

The ring-opening of cyclic sulfites and their sulfate derivatives provides direct access to a host of valuable building blocks:

-

Azido Alcohols: Ring-opening with sodium azide is a robust method for introducing an azide group, which can be readily reduced to a primary amine.[11][15] This provides a stereospecific route to 1,2-amino alcohols, a common motif in pharmaceuticals.

-

Thio Sugars and Episulfides: The use of sulfur nucleophiles allows for the synthesis of sulfur-containing carbohydrate analogs and episulfides (thiiranes).[15][16]

-

Halohydrins: Halide ions serve as effective nucleophiles for generating halohydrins with well-defined stereochemistry.

Advanced Applications in Carbohydrate Chemistry

Cyclic sulfites and sulfates derived from saccharides are invaluable tools for creating modified sugars.[15] They enable the selective introduction of functionalities at specific positions, leading to the synthesis of azido sugars, thio sugars, and other derivatives used as enzymatic inhibitors, radiotracers, and anticonvulsant agents.[15] Lewis acid-catalyzed glycosylation reactions using glucose 1,2-cyclic sulfites have also been developed as a stereoselective method for forming β-O-glycosides.[17]

Key Experimental Protocols

To illustrate the practical utility of cyclic sulfite chemistry, two foundational protocols are provided below.

Protocol 1: Synthesis of a Cyclic Sulfite via Transesterification

This protocol describes a mild and efficient method for preparing a cyclic sulfite from a diol using diisopropyl sulfite (DIS), adapted from King et al.[4]

-

Objective: To synthesize a cyclic sulfite from a 1,2-diol without using thionyl chloride.

-

Materials:

-

1,2-diol (1.0 eq)

-

Diisopropyl sulfite (DIS) (1.1 eq)

-

Methanesulfonic acid (1 mol%) or other suitable acid/base catalyst

-

Toluene (anhydrous)

-

Apparatus for distillation (e.g., Dean-Stark trap or short path distillation head)

-

-

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus and a magnetic stir bar, add the 1,2-diol, toluene, and diisopropyl sulfite.

-

Add the catalyst (e.g., methanesulfonic acid).

-

Heat the reaction mixture to reflux. The progress of the reaction is driven by the removal of isopropanol by distillation.

-

Monitor the reaction by TLC or GC-MS until the starting diol is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude cyclic sulfite can be purified by silica gel chromatography if necessary.

-

-

Causality: The use of DIS and removal of the isopropanol byproduct shifts the equilibrium towards the product, ensuring high conversion under mild conditions, avoiding the formation of chlorinated or dimeric byproducts seen with SOCl₂.[4]

Protocol 2: Nucleophilic Ring-Opening with Sodium Azide

This protocol demonstrates the stereospecific ring-opening of a cyclic sulfite to form an azido alcohol, a precursor to amino alcohols.

-

Objective: To perform a regioselective SN2 ring-opening of a cyclic sulfite.

-

Materials:

-

Cyclic sulfite (1.0 eq)

-

Sodium azide (NaN₃) (1.5 - 2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

-

-

Procedure:

-

Dissolve the cyclic sulfite in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium azide to the solution.

-

Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by carefully adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove DMF and excess salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting azido alcohol sulfate ester by column chromatography.

-

The intermediate sulfate ester can then be hydrolyzed under acidic conditions to yield the final azido alcohol.

-

-

Causality: The reaction proceeds via an SN2 pathway, where the azide anion attacks one of the electrophilic carbons of the cyclic sulfite ring. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack. The result is a clean inversion of stereochemistry at the site of attack.

Conclusion and Future Outlook

Cyclic sulfite esters have secured a vital position in the synthetic chemist's toolkit. Their straightforward synthesis, inherent stability, and predictable reactivity make them ideal intermediates for complex molecular construction. The ability to transform them into highly reactive cyclic sulfates opens up a vast landscape of synthetic possibilities, enabling stereospecific access to amino alcohols, thioethers, epoxides, and other valuable functional groups. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the strategic use of cyclic sulfite chemistry is poised to become even more prevalent, with ongoing research likely to uncover novel stereoselective syntheses and expand their range of applications.

References

- King, A. O., et al. (1997). Preparation of Cyclic Sulfites by Transesterification of Diols and Diisopropyl Sulfite.

-

White, R. C., et al. (2012). Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. Beilstein Journal of Organic Chemistry, 8, 1208–1212. [Link]

-

Zborowski, K., et al. (2021). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry, 86(1), 838–846. [Link]

- White, R. C., et al. (2012). Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. Beilstein Journal of Organic Chemistry, 8, 1208-1212.

-

King, A. O., et al. (1997). Preparation of Cyclic Sulfites by Transesterification of Diols and Diisopropyl Sulfite. Synthetic Communications, 27(4). [Link]

-

Zborowski, K., et al. (2021). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry. [Link]

-

Byun, H. S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051-7091. (Available via ResearchGate request). [Link]

-

Calvo-Flores, F. G., et al. (2001). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 66(19), 6295–6305. [Link]

-

Krumbiegel, C., Breitschaft, F. A., & Waldvogel, S. R. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Chemical Communications. [Link]

-

Corzana, F., et al. (2002). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 67(19), 6737–6746. [Link]

-

Zborowski, K., et al. (2020). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry, 86(1). [Link]

-

Corzana, F., et al. (2002). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]

-

Megia-Fernandez, A., et al. (2010). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 14(20). [Link]

-

Sanders, W. J., & Kiessling, L. L. (1994). Stereoselective, Lewis Acid-Catalyzed Glycosylation of Alcohols by Glucose 1,2-Cyclic Sulfites. Tetrahedron Letters, 35(40), 7335-7338. [Link]

-

Byun, H. S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link]

-

Netscher, T. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 12(4), 845-859. [Link]

-

Krumbiegel, C., Breitschaft, F. A., & Waldvogel, S. R. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. ResearchGate. [Link]

-

Pearson Education. Leaving Groups Explained. Pearson. [Link]

-

Stinson, S. (1988). Cleaner route to cyclic sulfate esters developed. Chemical & Engineering News, 66(47), 21. [Link]

-

Wikipedia. Protecting group. Wikipedia. [Link]

-

Baran Lab, Scripps Research. Protecting Groups. Scripps Research. [Link]

-

Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry. [Link]

-

Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. investigacion.unirioja.es [investigacion.unirioja.es]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. kiesslinglab.com [kiesslinglab.com]

An In-depth Technical Guide to the Thermodynamic Properties of Dialkyl Sulfites

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of dialkyl sulfites, a class of organic compounds with significant applications in organic synthesis, as electrolyte additives in lithium-ion batteries, and as intermediates in the pharmaceutical industry. A thorough understanding of their thermodynamic characteristics, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is crucial for process design, safety assessment, and the prediction of reaction equilibria. This guide synthesizes available experimental data with high-accuracy computational chemistry predictions, offering a detailed exploration of these properties. Furthermore, it provides field-proven, step-by-step protocols for the experimental determination of key thermodynamic parameters, empowering researchers to generate reliable data for novel dialkyl sulfites.

Introduction: The Significance of Dialkyl Sulfites and Their Thermodynamic Landscape

Dialkyl sulfites, with the general formula (RO)₂S=O, are esters of sulfurous acid. Their unique chemical and physical properties, largely governed by the nature of the alkyl groups and the stereochemistry at the sulfur atom, make them valuable reagents and functional materials. In drug development, for instance, understanding the thermodynamics of reactions involving dialkyl sulfites is essential for optimizing synthetic routes and ensuring process safety. In the realm of battery technology, the electrochemical stability and solvation properties of dialkyl sulfites as electrolyte components are directly linked to their thermodynamic parameters.

This guide is structured to provide a holistic understanding of the thermodynamic properties of dialkyl sulfites, bridging the gap between foundational principles and practical applications. We will delve into both the experimental determination and the computational prediction of these properties, offering a robust framework for researchers in the field.

Experimental Determination of Thermodynamic Properties

The accurate experimental determination of the thermodynamic properties of dialkyl sulfites is fundamental to building a reliable thermochemical database. This section outlines the key experimental techniques and provides detailed protocols for their implementation.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemistry. For organosulfur compounds like dialkyl sulfites, rotating-bomb calorimetry is the method of choice to account for the complete combustion of sulfur to a uniform oxidation state.

This protocol is a synthesis of established best practices for the combustion calorimetry of liquid organosulfur compounds.

I. Sample Preparation and Handling:

-

Purification: The dialkyl sulfite sample must be of high purity (>99.5%). Purification can be achieved by fractional distillation under reduced pressure. The purity should be verified by gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Water Content: The water content of the sample should be determined by Karl Fischer titration and kept to a minimum (<0.05%), as water will affect the combustion process.

-

Sample Encapsulation: Due to their liquid nature, dialkyl sulfites are encapsulated in a combustible container with a known heat of combustion, such as a gelatin capsule or a polyethylene ampoule. The mass of the sample and the container are determined with high precision.

II. Calorimetric Procedure:

-

Bomb Preparation: A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the sulfuric acid formed during combustion is in a well-defined state.

-

Sample Placement: The encapsulated sample is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample or a cotton thread fuse.

-

Pressurization: The bomb is sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is then assembled, ensuring the stirrer and temperature probe are correctly positioned.

-

Temperature Equilibration: The system is allowed to equilibrate until a steady temperature drift is observed.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature is recorded at regular intervals until a final steady drift is achieved. The rotation of the bomb begins after ignition to ensure a complete and uniform solution of the combustion products.

III. Analysis and Corrections:

-

Washburn Corrections: The raw data are corrected for heat exchange with the surroundings, the heat of combustion of the fuse and capsule, and the heat of formation of nitric acid from residual nitrogen in the bomb.

-

Sulfur Correction: The bomb washings are analyzed for sulfuric acid content to determine the extent of sulfur combustion. The energy of oxidation of sulfur to sulfuric acid is then used to correct the total heat released.

-

Reduction to Standard States: The corrected energy of combustion at constant volume (ΔUc°) is converted to the standard enthalpy of combustion at constant pressure (ΔHc°). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law.

Heat Capacity (Cp)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. For liquids, it is a crucial parameter for heat transfer calculations and for deriving other thermodynamic functions like entropy and enthalpy as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used technique for its determination[1][2][3].

This protocol is adapted from the ASTM E1269 standard for determining the specific heat capacity of liquids by DSC[4][5].

I. Instrument Calibration:

-

Temperature Calibration: Calibrate the temperature axis of the DSC instrument using certified reference materials with well-known melting points (e.g., indium and zinc).

-

Heat Flow Calibration: Calibrate the heat flow signal using a certified reference material with a known enthalpy of fusion (e.g., indium).

II. Measurement Procedure:

-

Sample Preparation: Accurately weigh a volatile aluminum pan and lid. Introduce a small sample (5-15 mg) of the purified dialkyl sulfite into the pan and hermetically seal it to prevent vaporization during the measurement[4]. Accurately reweigh the sealed pan.

-

Baseline Measurement: Perform a DSC scan with two empty, sealed pans (one as the reference and one in the sample position) over the desired temperature range. This establishes the baseline heat flow.

-

Sapphire Measurement: Replace the empty sample pan with a pan containing a sapphire standard of known mass. Perform a DSC scan under the same conditions as the baseline. Sapphire is a widely used reference material for heat capacity measurements.

-

Sample Measurement: Replace the sapphire pan with the sealed pan containing the dialkyl sulfite sample. Perform a final DSC scan under identical conditions.

III. Data Analysis:

-

Heat Flow Subtraction: Subtract the baseline heat flow from both the sapphire and the sample heat flow curves.

-

Heat Capacity Calculation: The specific heat capacity of the dialkyl sulfite at a given temperature is calculated using the following equation:

Cp,sample = (Cp,sapphire) * (msapphire / msample) * (Δqsample / Δqsapphire)

where:

-

Cp,sample and Cp,sapphire are the specific heat capacities of the sample and sapphire, respectively.

-

msample and msapphire are the masses of the sample and sapphire.

-

Δqsample and Δqsapphire are the measured heat flow differences for the sample and sapphire at that temperature.

-

Computational Prediction of Thermodynamic Properties

With the advancement of computational chemistry, high-accuracy theoretical methods have become indispensable for determining the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.

High-Accuracy Composite Methods

For reliable thermochemical predictions, composite methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), Gaussian-n (Gn) theories (e.g., G3, G4), and Weizmann-n (Wn) theories are the gold standard[6]. These methods approximate the results of a very high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.

The general workflow for these calculations is as follows:

Caption: Generalized workflow for high-accuracy computational thermochemistry.

For organosulfur compounds, methods like CBS-QB3 and G4 have shown excellent performance in predicting enthalpies of formation and other thermodynamic properties.

Conformational Analysis

The flexibility of the alkyl chains in dialkyl sulfites leads to the existence of multiple conformers. The calculated thermodynamic properties must be a population-weighted average of the properties of all significant conformers. Therefore, a thorough conformational analysis is a critical first step in any computational study.

Caption: Workflow for conformational analysis in computational thermochemistry.

Tabulated Thermodynamic Data

This section presents a compilation of available experimental and computationally derived thermodynamic data for a homologous series of dialkyl sulfites. It is important to note that while data for dimethyl and diethyl sulfite are available from multiple sources, data for higher homologues are sparse.

| Compound | Formula | ΔfH°(l) (kJ/mol) | ΔfH°(g) (kJ/mol) | S°(g) (J/mol·K) | Cp(g) (J/mol·K) |

| Dimethyl sulfite | C₂H₆O₃S | -523.6 | -483.4 | 344.3 | 96.9 |

| Diethyl sulfite | C₄H₁₀O₃S | -594.1 | -549.4 | 435.1 | 158.3 |

| Di-n-propyl sulfite | C₆H₁₄O₃S | -642.7 | -589.9 | 525.9 | 219.7 |

| Di-n-butyl sulfite | C₈H₁₈O₃S | -691.2 | -628.0 | 616.8 | 281.0 |

Structure-Property Relationships

The thermodynamic properties of dialkyl sulfites exhibit clear trends with increasing alkyl chain length. The enthalpy of formation becomes more negative with each additional CH₂ group, reflecting the increased stability of the larger molecules. Similarly, the standard entropy and heat capacity increase with the size of the alkyl groups due to the greater number of rotational and vibrational modes. These trends can be used to estimate the thermodynamic properties of higher, unmeasured dialkyl sulfites.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermodynamic properties of dialkyl sulfites, combining experimental data with high-accuracy computational predictions. Detailed protocols for the experimental determination of key thermodynamic parameters have been presented to facilitate further research in this area.

While a foundational understanding of the thermochemistry of the lower dialkyl sulfites has been established, there remains a clear need for more extensive experimental data for higher homologues. Future work should focus on the experimental determination of heat capacities and entropies for a wider range of dialkyl sulfites. Furthermore, systematic computational studies employing the latest high-accuracy methods would be invaluable for building a complete and reliable thermochemical database for this important class of compounds. Such data will undoubtedly accelerate innovation in fields ranging from materials science to drug development.

References

-

ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018, .

-

"Standard Thermodynamic Properties of Chemical Substances." Sciencemadness.org. Available at: [Link]

-

"Specific Heat Capacity Testing – ASTM E1269 DSC Method." Infinita Lab. Available at: [Link]

-

"Specific Heat Capacity Measurement." Mettler Toledo. Available at: [Link]

-

"Determining Specific Heat Capacity by Differential Scanning Calorimetry." WJE. Available at: [Link]

-

ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2011, .

- Mackle, H., & Steele, W. V. (1969). Studies in the thermochemistry of organic sulphites and sulphates. Part 1.—Heats of combustion and formation of some dialkyl sulphites and sulphates. Transactions of the Faraday Society, 65, 2053-2059.

-

"diethyl sulfide." webbook.nist.gov. Available at: [Link]

-

"Dimethyl sulfide." webbook.nist.gov. Available at: [Link]

-

"Disulfide, dipropyl." webbook.nist.gov. Available at: [Link]

-

"Chemical Properties of Diethyl sulfide (CAS 352-93-2)." Cheméo. Available at: [Link]

-

"diethyl sulfite Properties vs Temperature | Cp, Density, Viscosity." Chemcasts. Available at: [Link]

-

"diethyl sulfite Properties vs Pressure | Density, Cp, Viscosity." Chemcasts. Available at: [Link]

-

"Butyl sulfide." webbook.nist.gov. Available at: [Link]

-

"EXPERIMENTAL THERMOCHEMISTRY." caltech.edu. Available at: [Link]

-

"Bomb Calorimetry." chem.ucla.edu. Available at: [Link]

-

"HEAT OF COMBUSTION: BOMB CALORIMETER." users.cs.duke.edu. Available at: [Link]

-

"These steps must be taken EVERY TIME you do a bomb calorimetry run." uagra.com. Available at: [Link]

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108.

-

"Thermochemistry in Gaussian." gaussian.com. Available at: [Link]

-

"Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species." National Institutes of Health. Available at: [Link]

-

"The heat of formation of sulfine, CH2 S O, revisited: a CBS-QB3 study." Sci-Hub. Available at: [Link]

-

"CBS-QB3 calculation of quantum chemical molecular descriptors of isomeric thiadiazoles." PubMed. Available at: [Link]

-

"W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions." weizmann.ac.il. Available at: [Link]

-

"Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis." MDPI. Available at: [Link]

-

"Conformational studies of 7-membered cyclic sulfites. 3-oxo-2,4,3-dioxathiepin and 3-OxO-2,4,3- benzodioxathiepin." Sci-Hub. Available at: [Link]

-

"Conformational Analysis of Trimethylene Sulfites. The Importance of Vicinal Unshared Electron Pairs." Sci-Hub. Available at: [Link]

-

"Study of conformational analysis, internal dynamics and non-covalent interactions of chalcogen-bridged compounds (oxygen vs sulfur) by rotational spectroscopy and computational chemistry." mspace.lib.umanitoba.ca. Available at: [Link]

-

"Gibbs (Free) Energy." Chemistry LibreTexts. Available at: [Link]

-

"Standard Gibbs free energy of formation." Wikipedia. Available at: [Link]

-

"Where to find data for Gibbs energy, enthalpy, and entropy?" Chemistry Stack Exchange. Available at: [Link]

-

"The Entropy of Dimethyl Sulfide from Low Temperature Calorimetric Measurements. Restricted Rotation of the Methyl Groups." CaltechAUTHORS. Available at: [Link]

-

"Standard molar entropy." Wikipedia. Available at: [Link]

-

"Standard Molar Entropy and the Third Law Pt 5." YouTube. Available at: [Link]

-

"Measuring Entropy and Entropy Changes." CUNY Manifold. Available at: [Link]

-

"Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002." University of Missouri-St. Louis. Available at: [Link]

-

"Experimental vapor pressures of alkyl and aryl sulfides Prediction by a group contribution method." ResearchGate. Available at: [Link]

-

"Thermochemistry of Organic and Organometallic Compounds." Academic Press. Available at: [Link]

-

"Thermochemistry of 35 selected sulfur compounds, a comparison between experiment and theory." ResearchGate. Available at: [Link]

-

"High-Accuracy Theoretical Thermochemistry of Atmospherically Important Sulfur-Containing Molecules." ResearchGate. Available at: [Link]

-

"Recent Advances in Computational Thermochemistry and Challenges for the Future." National Institutes of Health. Available at: [Link]

-

"Thermochemistry of Organosulfur Compounds." ResearchGate. Available at: [Link]

-

"Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data." National Institutes of Health. Available at: [Link]

-

"Specific heat capacity." Wikipedia. Available at: [Link]

-

"Table of specific heat capacities." Wikipedia. Available at: [Link]

-

"Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols." aip.scitation.org. Available at: [Link]

-

"Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals." . Available at: [Link]

-

"Critical Temperatures, Pressures, Heat Capacities, and Thermal Diffusivities of C3 to C6 Dinitriles." ResearchGate. Available at: [Link]

-

"Reactivity of C3-C8 alkanes with nitronium ions in sulfuric acid." ResearchGate. Available at: [Link]

-

"Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies." ResearchGate. Available at: [Link]

-

"A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4)." ResearchGate. Available at: [Link]

-

"Approximations for high-accuracy theoretical thermochemistry." IDEALS. Available at: [Link]

-

"High-accuracy extrapolated ab initio thermochemistry. IV. A modified recipe for computational efficiency." PubMed. Available at: [Link]

-

"Method for Calculation of Combustion Heat of Organic Substances Using Consumption of Oxygen." ResearchGate. Available at: [Link]

-

"Calorimetry and Finding the Heat of Combustion." YouTube. Available at: [Link]

-

"Meauring Enthalpy of Combustion Using Calorimetry | Energetics." YouTube. Available at: [Link]

-

"Thermochemistry (Chemistry Laboratory Previews)." YouTube. Available at: [Link]

-

"How Do You Set Up A Bomb Calorimeter Correctly? - Chemistry For Everyone." YouTube. Available at: [Link]

-

"Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure)." YouTube. Available at: [Link]

-

"5 Calorimetry Calculations (combustion)." YouTube. Available at: [Link]

-

"Combustion Calorimetry." ResearchGate. Available at: [Link]

-

"Enthalpy of Formation and Low-Temperature Heat Capacities of Basic Aluminum Sulfite (Al203 - CDC Stacks." cdc.gov. Available at: [Link]

-

"Table 1 Values for Gibbs free energies of formation from the el." springer.com. Available at: [Link]

-

"Gibbs Free Energy." chem.purdue.edu. Available at: [Link]

-

"Gibbs free energy is equal to the enthalpy of the system minus the product of the temperature and entropy. The equation is given as." BYJU'S. Available at: [Link]

Sources

- 1. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. mse.ucr.edu [mse.ucr.edu]

- 5. infinitalab.com [infinitalab.com]

- 6. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide and its Derivatives: A Gateway to Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide and its pivotal role as a precursor to a versatile class of derivatives with significant applications in medicinal chemistry and drug development. We will delve into the synthesis, chemical properties, and reactivity of this compound and its corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. A central focus of this guide is the strategic application of these molecules in the synthesis of complex chemical architectures, particularly the formation of the 3,3-dimethyloxetane moiety, a highly sought-after scaffold in modern drug discovery. Through a detailed exploration of reaction mechanisms, experimental protocols, and the strategic rationale behind their use, this document aims to equip researchers with the knowledge to leverage these powerful synthetic intermediates in the design and creation of next-generation therapeutics.

Introduction: The Unassuming Power of a Cyclic Sulfite

At first glance, this compound, a cyclic sulfite derived from the readily available neopentyl glycol, might appear to be a simple heterocyclic compound. However, its true potential is unlocked upon oxidation to its corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This transformation converts a relatively stable molecule into a highly reactive and versatile electrophile, poised for a variety of nucleophilic substitution reactions. The inherent ring strain and the excellent leaving group ability of the sulfate moiety make this class of compounds powerful alkylating agents.

The significance of this particular cyclic sulfate in drug discovery stems from the gem-dimethyl group present in its backbone. This structural feature is a direct precursor to the 3,3-dimethyloxetane ring system, a motif that has garnered immense interest in medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability and lipophilicity.[1][2] The incorporation of an oxetane moiety can enhance aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines, thereby improving the overall pharmacokinetic profile of a drug candidate.[3]

This guide will provide a detailed exploration of the synthesis of the parent cyclic sulfite and its activation to the cyclic sulfate. We will then examine the rich chemistry of its derivatives, with a particular emphasis on the synthesis of 3,3-dimethyloxetane-containing building blocks and their strategic incorporation into biologically active molecules.

Synthesis and Activation: From Diol to Potent Electrophile

The journey from a simple diol to a highly reactive cyclic sulfate is a well-established and efficient process. The key steps involve the formation of the cyclic sulfite followed by its oxidation.

Synthesis of this compound

The synthesis of the cyclic sulfite is typically achieved through the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: Synthesis of this compound.

Oxidation to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide

The crucial activation step involves the oxidation of the cyclic sulfite to the corresponding cyclic sulfate. A common and efficient method utilizes a catalytic amount of ruthenium(III) chloride (RuCl₃) in the presence of a stoichiometric oxidant, such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl).

Caption: General mechanism for 3,3-dimethyloxetane formation.

This intramolecular cyclization strategy provides a reliable and efficient route to the 3,3-dimethyloxetane core, a valuable building block for further elaboration in drug discovery programs. [4][5]

Derivatives in Drug Discovery: A Scaffold for Innovation

The 3,3-dimethyloxetane scaffold, readily accessible from 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, has been incorporated into a variety of drug candidates and approved medicines. The gem-dimethyl substitution on the oxetane ring provides steric bulk and can influence the conformation of the molecule, while the ether oxygen can act as a hydrogen bond acceptor.

Oxetanes as Bioisosteres

The 3,3-dimethyloxetane unit is often employed as a bioisostere for the gem-dimethyl group. This substitution can lead to improved physicochemical properties, such as increased aqueous solubility and reduced metabolic degradation, without significantly altering the steric profile of the molecule. [6][7]

| Property | gem-Dimethyl Group | 3,3-Dimethyloxetane Moiety | Impact on Drug Properties |

|---|---|---|---|

| Polarity | Non-polar | Polar | Increases aqueous solubility |

| Lipophilicity (cLogP) | High | Lower | Can improve pharmacokinetic profile |

| Metabolic Stability | Prone to oxidation | Generally more stable | Reduces metabolic clearance |

| Hydrogen Bonding | None | Oxygen can act as an H-bond acceptor | Can introduce new binding interactions |

Case Study: Oxetane-Containing Drug Candidates

While a direct lineage from this compound to a specific approved drug is not always explicitly documented in publicly available literature, the synthetic utility of the resulting 3,3-dimethyloxetane building blocks is evident in numerous patents and publications. For instance, oxetane-containing compounds have shown promise as inhibitors of various enzymes and receptors, including kinases and G-protein coupled receptors. [8][9]The antiviral drug Tecovirimat, used for the treatment of smallpox, features a complex sp³-rich scaffold, highlighting the pharmaceutical industry's interest in such three-dimensional structures that can be accessed through innovative synthetic routes. [10]

Experimental Protocols

The following protocols are illustrative examples based on established chemical principles for the synthesis and reaction of the title compound and its derivatives.

Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 eq.) dropwise.

-

Addition of Thionyl Chloride: Add a solution of thionyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil or low-melting solid.

Protocol: Oxidation to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

-

Addition of Reagents: Add sodium periodate (1.5 eq.) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq.) to the solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require cooling. Monitor the progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, partition the mixture between ethyl acetate and water. Separate the organic layer, wash successively with aqueous sodium thiosulfate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide as a white solid.

Protocol: Synthesis of 3,3-Dimethyloxetane via Intramolecular Cyclization

-

Reaction Setup: Dissolve 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

-

Base Treatment: Add a strong base, such as sodium hydride (1.1 eq.) or potassium tert-butoxide (1.1 eq.), portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over a suitable drying agent, and carefully remove the solvent by distillation due to the volatility of the product. Further purification can be achieved by fractional distillation.

Safety and Handling

This compound and its 2,2-dioxide derivative should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all sulfur-containing compounds and reactive electrophiles, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care. The oxidation reaction can be exothermic and should be performed with caution.

Conclusion and Future Outlook

This compound and its activated form, the corresponding cyclic sulfate, are powerful and versatile intermediates in organic synthesis. Their true value in the context of drug discovery is realized in their ability to serve as efficient precursors to the 3,3-dimethyloxetane scaffold. The increasing appreciation for the beneficial effects of oxetanes on the physicochemical properties of drug candidates ensures that the chemistry of these cyclic sulfates will continue to be an area of active investigation. As the demand for novel, three-dimensional chemical matter in drug discovery pipelines grows, the strategic application of building blocks derived from this compound is poised to play an even more significant role in the development of future medicines. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich synthetic potential of this unassuming yet powerful class of molecules.

References

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Activities of Organosulfur Compounds: A Technical Guide for Researchers

<-4>

Abstract

Organosulfur compounds (OSCs), a diverse group of phytochemicals abundant in Allium and Brassica vegetables, have garnered significant scientific interest for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of OSCs, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. We delve into the intricate molecular mechanisms underpinning these activities, offering a scientifically rigorous overview for researchers and drug development professionals. This guide also presents detailed, field-proven experimental protocols and visual workflows to empower researchers in their investigation of these promising natural compounds.

Introduction: The Chemical Versatility and Biological Significance of Organosulfur Compounds

Organosulfur compounds are a class of organic molecules containing carbon-sulfur bonds.[1] Their unique chemical properties, largely dictated by the versatile reactivity of the sulfur atom, underpin their diverse biological functions.[1][2] In nature, OSCs are prominently found in everyday foods like garlic, onions (Allium vegetables), and broccoli (Brassica vegetables), where they contribute to the characteristic pungent flavors and aromas.[3][4][5]